Product packaging for 2,3-Dimethylbenzofuran-6-ol(Cat. No.:)

2,3-Dimethylbenzofuran-6-ol

Cat. No.: B8575783
M. Wt: 162.18 g/mol
InChI Key: QUQGVSBHQVNHKL-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Heterocyclic System in Chemical Research

The benzofuran scaffold is a subject of intense scientific interest, driven by its versatile chemical nature and its presence in biologically active molecules.

The benzofuran nucleus is often described as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net This term reflects the ability of the benzofuran framework to serve as a versatile template for the development of compounds that can interact with a variety of biological targets. Its structure is found in a multitude of natural products, including lignans, neolignans, and compounds from the Moraceae plant family, which have demonstrated diverse pharmacological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. znaturforsch.comresearchgate.netnih.gov The inherent characteristics of the benzofuran system, such as its relative stability and capacity for functionalization, make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. epa.govcancerresgroup.us

The chemical behavior of benzofuran is dictated by its bicyclic, aromatic structure containing an oxygen heteroatom. epa.gov This structure is more stable towards chemical attack than the simple furan (B31954) ring. Benzofuran derivatives typically undergo electrophilic substitution reactions, with a notable preference for substitution at the 2-position of the furan ring. Addition reactions across the 2,3-double bond are also a common reactivity pattern.

Modern synthetic chemistry has developed sophisticated methods to control the reactivity and functionalization of the benzofuran core. These often involve transition-metal catalysis, with palladium, nickel, and gold-based catalysts being prominently used to facilitate the construction and modification of the benzofuran ring system. znaturforsch.comresearchgate.netresearchgate.net For instance, bromination of 2,3-dimethylbenzofuran (B1586527) can be achieved using agents like N-bromosuccinimide (NBS) to produce halogenated derivatives, which are versatile intermediates for further synthesis. evitachem.com

Occurrence of 2,3-Dimethylbenzofuran and Related Derivatives in Natural Sources

Dimethylbenzofuran derivatives are not merely laboratory creations; they are also found in the natural world, contributing to the chemical profiles of various plants and their essential oils.

The compound 2,3-Dimethylbenzofuran has been identified in several plant species. It is reported to be a constituent of Petroselinum crispum, commonly known as parsley. nih.govcancerresgroup.us Furthermore, scientific investigation into the essential oil of Peganum harmala (Syrian rue) seeds revealed that 2,3-dimethylbenzofuran is a major component, constituting 28.32% of the oil. nih.gov In a different study, a related derivative, 3-(4-methoxyphenyl)-2,6-dimethylbenzofuran, was isolated from the roots of the shrub Carissa opaca. researchgate.net

The essential oils of various plants are complex mixtures of volatile compounds, and dimethylbenzofuran derivatives can be significant contributors to their composition. As mentioned, the essential oil from Peganum harmala seeds is particularly rich in 2,3-dimethylbenzofuran. nih.gov Another example is the essential oil of the woody peony cultivar 'Caihui' (Paeonia × suffruticosa), which has been found to contain 4,7-dimethylbenzofuran. oregonstate.edu A structurally related compound, menthofuran (B113398) (4,5,6,7-tetrahydro-3,6-dimethylbenzofuran), is a well-known component of certain essential oils, such as pennyroyal oil.

Table 1: Natural Sources of Dimethylbenzofuran Derivatives

Compound Plant Source Plant Part
2,3-Dimethylbenzofuran Petroselinum crispum (Parsley) Not specified
2,3-Dimethylbenzofuran Peganum harmala (Syrian rue) Seed (Essential Oil)
3-(4-methoxyphenyl)-2,6-dimethylbenzofuran Carissa opaca Root
4,7-Dimethylbenzofuran Paeonia × suffruticosa 'Caihui' (Woody Peony) Flower (Essential Oil)
Menthofuran Mentha pulegium (Pennyroyal) Not specified (Essential Oil)

Research Trajectories of 2,3-Dimethylbenzofuran-6-ol and its Analogs

While extensive literature on this compound itself is limited, research into its synthesis and the study of its structural analogs provide insight into the scientific interest in this class of compounds.

A documented laboratory synthesis for 2,3-dimethyl-6-hydroxybenzofuran (an alternative name for the target compound) involves the reaction of resorcinol (B1680541) with 3-methoxy-2-butanone in the presence of an Amberlyst-15 catalyst and toluene (B28343), heated to 90°C. prepchem.com

Research on closely related hydroxylated dimethylbenzofuran analogs highlights a focus on their potential biological activities. For example, studies on 3,6-dimethylbenzofuran-4-ol have indicated that it possesses biological activities. Investigations into derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) have been conducted, including their synthesis, structural characterization, and evaluation for effects on the circulatory system. znaturforsch.com

Furthermore, other functionalized benzofuranols have been synthesized and evaluated for their cytotoxic properties. Derivatives of 2- and 3-benzo[b]furancarboxylic acids, such as 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid, have demonstrated significant cytotoxic activities against human cancer cell lines. researchgate.net The synthesis of various benzofuranone structures, which can be converted to benzofurans, represents another active area of research, fueled by the search for new biologically active molecules. These research avenues underscore a broader interest in the synthesis and biological evaluation of substituted benzofuranols, a class to which this compound belongs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B8575783 2,3-Dimethylbenzofuran-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,3-dimethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,11H,1-2H3

InChI Key

QUQGVSBHQVNHKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)O)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylbenzofuran 6 Ol and Its Derivatives

Foundational Benzofuran (B130515) Synthesis Pathways Relevant to 2,3-Dimethylbenzofuran-6-ol

The benzofuran skeleton is a core structure in numerous natural products and pharmacologically active compounds. mdpi.com Consequently, a wide array of synthetic strategies has been developed to construct this heterocyclic system. These methods often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring, and can be broadly categorized into cyclization, condensation, and metal-catalyzed reactions.

Cyclization reactions are a cornerstone of benzofuran synthesis, involving the formation of the heterocyclic ring from an appropriately substituted phenolic precursor. These can be either intramolecular or intermolecular processes and are often facilitated by a catalyst. publish.csiro.au

A common strategy involves the cyclization of ortho-substituted phenols. For instance, o-alkynylphenols can undergo cyclization catalyzed by various metals, including zinc, to yield benzofuran products. organic-chemistry.org Another approach is the oxidative cyclization of o-alkenylphenols. mdpi.com Radical cyclization provides another pathway; for example, a single-electron transfer (SET) to a 2-iodo aryl allenyl ether can initiate a radical cascade to form complex benzofuran structures. rsc.org Hypervalent iodine reagents have been used to mediate a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

Table 1: Selected Cyclization Methods for Benzofuran Synthesis

Starting Material Catalyst/Reagent Reaction Type Reference
o-Alkynylphenols Zn(OTf)₂ Metal-catalyzed cyclization organic-chemistry.org
o-Hydroxystilbenes PhI(OAc)₂ Iodine(III)-mediated oxidative cyclization organic-chemistry.org
2-Iodo aryl allenyl ethers N/A (SET-initiated) Radical cyclization cascade rsc.org

Condensation reactions offer another versatile route to the benzofuran core. These reactions typically involve the formation of a key bond through the elimination of a small molecule, such as water. For example, the condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene is a classic method for forming 2-arylbenzofurans. vulcanchem.com

More recently, one-pot strategies have been developed that combine multiple steps. One such method involves the reaction of salicylaldehydes, substituted amines, and calcium carbide, which generates an alkyne in situ. This process, mediated by copper bromide, proceeds through the formation of an iminium ion, subsequent attack by a copper acetylide, and finally intramolecular cyclization and isomerization to yield amino-substituted benzofurans. vulcanchem.com Another example involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which leads to the formation of benzofuran carbaldehydes after rearrangement under mild acidic conditions. organic-chemistry.org

Palladium-catalyzed reactions are powerful tools for synthesizing substituted heterocyclic compounds, including benzofurans. rhhz.netpublish.csiro.au Cycloisomerization, in particular, offers an atom-economical pathway to complex molecules. mdpi.com

One notable approach is the palladium-catalyzed migratory cycloisomerization of 3-o-alkynylphenoxy acrylic acid ester derivatives to produce 2,3-disubstituted benzofurans. rhhz.netpublish.csiro.au This reaction proceeds via an intramolecular process involving oxidative cyclization to form a five-membered palladacycle, followed by β-oxygen elimination and reductive elimination to yield the final product. publish.csiro.au This method is significant as it represents an example of benzofuran synthesis involving the cleavage of a C(sp²)-O bond. rhhz.netpublish.csiro.au

Another strategy involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. researchgate.net This reaction, carried out under basic conditions, initially forms 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be isomerized under acidic conditions to yield 2-hydroxymethylbenzofurans. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cycloisomerization for Benzofuran Synthesis

Substrate Catalyst System Product Type Reference
3-o-Alkynylphenoxy acrylic acid ester Palladium catalyst 2,3-Disubstituted benzofurans rhhz.netpublish.csiro.au
C2- or C3-Alkyne-tethered benzofurans Pd(OAc)₂ Spiro dihydrobenzofurans mdpi.com

Targeted Synthesis of this compound

A direct and efficient method for the synthesis of this compound has been reported. The synthesis involves the reaction of resorcinol (B1680541) with 3-methoxy-2-butanone.

The specific procedure is as follows: A mixture of 1.9 g of resorcinol, 1.8 g of 3-methoxy-2-butanone, and 0.2 g of Amberlyst-15 (an acidic ion-exchange resin catalyst) in 2 ml of toluene (B28343) is stirred at 90°C for 10 hours. tcichemicals.com This one-step reaction combines alkylation and cyclization to directly afford the desired product.

Table 3: Synthesis Protocol for this compound

Reactant 1 Reactant 2 Catalyst Solvent Conditions Reference

Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical modification, primarily at the hydroxyl group on the benzene ring and at the electron-rich aromatic positions. Derivatization can be used to modulate the compound's properties for various applications. Common derivatization reactions include alkylation/etherification at the hydroxyl group and electrophilic substitution on the aromatic ring. vulcanchem.comresearchgate.net

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are fundamental transformations for aromatic compounds. rsc.orgmasterorganicchemistry.com For hydroxybenzofurans, the hydroxyl group is a strong activating group, directing incoming electrophiles. In the case of 6-hydroxy or 6-methoxy benzofurans, electrophilic attack often occurs at the 5- or 7-positions. publish.csiro.au For example, Vilsmeier-Haack formylation of 6-methoxy-2,3-diphenylbenzofuran introduces a formyl group at the 5-position. publish.csiro.aupublish.csiro.au Similarly, acetylation of 2,3-dimethylbenzofuran (B1586527) with acetic anhydride (B1165640) and tin(IV) chloride primarily yields 6-acetyl-2,3-dimethylbenzofuran, indicating substitution on the benzene ring. rsc.org

The introduction of a hydroxymethyl group onto the benzofuran scaffold is a valuable transformation. A common two-step approach to achieve this involves formylation of the benzofuran ring followed by reduction of the resulting aldehyde.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as phenols and their ethers. wikipedia.orgorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). tcichemicals.comwikipedia.org This electrophile attacks the aromatic ring to form an iminium ion, which is then hydrolyzed during workup to yield the aryl aldehyde. wikipedia.org For a 6-hydroxybenzofuran (B80719) derivative like this compound, formylation would be expected to occur at one of the adjacent, activated positions on the benzene ring (position 5 or 7). Studies on similar 6-methoxybenzofurans show that formylation preferentially occurs at the 5-position. publish.csiro.aupublish.csiro.au

Once the benzofuran-carbaldehyde is obtained, it can be readily reduced to the corresponding hydroxymethylbenzofuran. A standard and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). rhhz.net This reagent selectively reduces aldehydes to primary alcohols, providing a clean conversion to the desired hydroxymethyl derivative.

Synthesis of Alkoxymethylbenzofuran Derivatives

The introduction of an alkoxymethyl group to the benzofuran scaffold can be achieved through a variety of synthetic strategies. A notable two-step methodology for producing 2-alkoxymethylbenzofurans involves an initial palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgresearchgate.net This reaction, typically carried out in methanol (B129727) with a palladium catalyst such as palladium(II) chloride in the presence of a base, yields 2-methylene-2,3-dihydrobenzofuran-3-ol intermediates. acs.orgresearchgate.net

The subsequent step is an acid-catalyzed allylic nucleophilic substitution. acs.orgresearchgate.net Treating the 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate with an alcohol (ROH) in the presence of a proton source like sulfuric acid (H₂SO₄) leads to the formation of the desired 2-alkoxymethylbenzofurans. acs.orgresearchgate.net This process allows for the incorporation of various alkoxy groups, such as methoxy (B1213986), butoxy, or benzyloxy, depending on the alcohol used as the nucleophile. acs.orgresearchgate.net For the synthesis of alkoxymethyl derivatives of this compound, this general strategy would be adapted by starting with the appropriately substituted 2-(1-hydroxyprop-2-ynyl)phenol precursor.

Preparation of Aminoalkanol Derivatives of Benzofuranols

The synthesis of aminoalkanol derivatives of benzofuranols, which are of interest for their potential pharmacological activities, can be approached through several routes. A common method involves the alkylation of the phenolic hydroxyl group of the benzofuranol with a suitable aminoalkanol precursor. For instance, the synthesis of N-substituted aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) has been accomplished by reacting the starting benzofuranol with an appropriate amine. znaturforsch.com This general principle can be extended to this compound, where the hydroxyl group at the 6-position would be targeted for alkylation.

Another powerful method for introducing an aminoalkyl group onto a phenolic ring is the Mannich reaction. wikipedia.orgtaylorandfrancis.com This three-component condensation reaction involves an active hydrogen-containing compound (in this case, the electron-rich benzofuran ring), formaldehyde, and a primary or secondary amine. wikipedia.orgtaylorandfrancis.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which then attacks the nucleophilic position on the benzofuran ring. wikipedia.org The regioselectivity of the Mannich reaction on the this compound system would be a critical consideration, with the substitution pattern being influenced by the electronic and steric environment of the aromatic ring. The use of sonochemistry has been shown to improve the efficiency of Mannich reactions, often leading to higher yields and shorter reaction times. hielscher.com

Synthesis of Benzofuran-Oxadiazole Conjugates

The conjugation of benzofuran and oxadiazole moieties has led to the development of compounds with significant biological interest. A specific example is the synthesis of 2-((4,6-Dimethylbenzofuran-3-yl)methyl)-1,3,4-oxadiazole (Table 1). scispace.comresearchgate.net The synthetic pathway commences with the corresponding benzofuran-3-yl-acetic acid, which is first converted to its ethyl ester by refluxing with ethanol (B145695) in the presence of concentrated sulfuric acid. scispace.com

This ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. scispace.com The final cyclization step to create the 1,3,4-oxadiazole (B1194373) ring is achieved by refluxing the acid hydrazide with triethyl orthoformate in toluene. scispace.com This multi-step sequence provides a reliable method for creating a covalent linkage between the benzofuran core and the oxadiazole heterocycle.

Table 1: Characterization Data for 2-((4,6-Dimethylbenzofuran-3-yl)methyl)-1,3,4-oxadiazole This table is generated based on data from the text.

Property Value
Appearance Colourless solid
Melting Point 167-168 °C
Yield 72%
IR (KBr, νmax, cm⁻¹) 1619 (C=N)
¹H NMR (500 MHz, DMSO-d₆) δ 2.35 (s, 3H, CH₃), 2.46 (s, 3H, CH₃), 3.75 (s, 2H, C₃-CH₂), 6.80 (s, 1H, C₅-H), 7.19 (s, 1H, C₇-H), 7.28 (s, 1H, oxadiazole-H), 7.82 (s, 1H, C₂-H)
¹³C NMR (125 MHz, DMSO-d₆) δ 19.08, 21.48, 21.94, 110.94, 113.65, 120.14, 124.44, 126.02, 134.98, 143.56, 155.99, 164.72, 171.10
GCMS m/z 228 [M⁺]
Elemental Analysis (Calcd.) C, 68.41; H, 5.30; N, 12.27
Elemental Analysis (Found) C, 68.40; H, 5.30; N, 12.26

(Data sourced from reference scispace.com)

Application of Regioselective Synthesis in Benzofuran Derivatives

Regioselectivity is a cornerstone of modern organic synthesis, allowing for the precise construction of specific isomers from multifunctional starting materials. In the synthesis of benzofuran derivatives, controlling the position of substituents is crucial. The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups provides a method for the regioselective preparation of benzofuranones, which can subsequently be converted to substituted benzofurans. nih.gov This method allows for the creation of complex substitution patterns with a high degree of control. nih.gov

Catalytic methods also offer excellent regioselective control. Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity, depending on the substitution of the phenol (B47542) precursor. nih.govresearchgate.net Similarly, the synthesis of 3-acylbenzofurans can be achieved selectively through the rearrangement of 2-hydroxychalcones. nih.gov The choice of catalyst, ligands, and reaction conditions are all critical parameters that chemists can manipulate to direct the reaction toward the desired regioisomer, such as the specific 2,3-dimethyl-6-hydroxy substitution pattern.

Catalytic Approaches in Benzofuran Synthesis

Catalysis is central to the efficient and selective synthesis of benzofurans. nih.gov Transition metal catalysts, particularly those based on copper and palladium, have been extensively developed for constructing the benzofuran ring system.

Copper-catalyzed methods are valued for their efficiency and often milder reaction conditions. Copper catalysts can promote the one-pot synthesis of polysubstituted benzofurans from simple phenols and alkynes through a sequential nucleophilic addition and aerobic oxidative cyclization. rsc.orgthieme-connect.com Other copper-catalyzed reactions include the cyclization of aryl o-bromobenzyl ketones and the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.gov These methods often exhibit high atom economy and can be performed under environmentally benign conditions. thieme-connect.com

Palladium catalysis offers a powerful and versatile toolkit for benzofuran synthesis. nih.govrsc.org Palladium-catalyzed reactions can proceed via various mechanisms, including C-H activation/oxidation tandem reactions between 2-hydroxystyrenes and iodobenzenes. rsc.org Another approach involves the oxidative annulation of phenols with alkenylcarboxylic acids. nih.govresearchgate.net These catalytic systems provide access to a wide range of functionalized benzofurans with excellent regioselectivity and are applicable to the synthesis of complex molecules. nih.govrsc.org

Table of Compounds Mentioned

Compound Name
This compound
2-Alkoxymethylbenzofurans
2-Methylene-2,3-dihydrobenzofuran-3-ol
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
2-((4,6-Dimethylbenzofuran-3-yl)methyl)-1,3,4-oxadiazole
Benzofuran-3-yl-acetic acid
Hydrazine hydrate
Triethyl orthoformate
3-Hydroxy-2-pyrones
Nitroalkenes
Benzofuranones
2,3-Dialkylbenzofurans
2-Alkyl-3-methylene-2,3-dihydrobenzofurans
3-Acylbenzofurans
2-Hydroxychalcones
2-(1-Hydroxyprop-2-ynyl)phenols
2-Hydroxystyrenes
Iodobenzenes
Alkenylcarboxylic acids
Aryl o-bromobenzyl ketones
N-tosylhydrazones

Reaction Mechanisms and Chemical Transformations of 2,3 Dimethylbenzofuran 6 Ol

Intramolecular Cyclization Mechanisms

The formation of the 2,3-dialkyl-5-hydroxybenzofuran core, a structure closely related to the target compound, can be achieved through a one-pot, three-step reaction sequence. nih.gov This method utilizes readily available 2-monosubstituted 1,3-diketones and 1,4-benzoquinones. The cascade of reactions is promoted by simple reagents like potassium carbonate and concentrated hydrochloric acid under mild conditions. nih.gov The proposed mechanism involves several key stages:

Michael Addition: The sequence initiates with a Michael addition reaction.

Aromatization: The intermediate undergoes aromatization.

Retro-Claisen Reaction: A retro-Claisen condensation follows.

Deacylation: The subsequent loss of an acyl group.

Hemiketalization and Dehydration: The final steps involve the formation of a hemiketal intermediate, which then undergoes dehydration to yield the aromatic 2,3-dialkyl-5-hydroxybenzofuran. nih.gov

Another prominent pathway for constructing the benzofuran (B130515) ring is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) are effective in promoting this intramolecular electrophilic substitution, providing a direct route to 2,3-disubstituted benzofurans. researchgate.net Similarly, Lewis acids such as BF₃·OEt₂ can mediate the dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to produce 2,3-diaryl-5-hydroxybenzofurans. researchgate.net The mechanism is believed to proceed through a phenonium ion intermediate that undergoes nucleophilic attack by the benzoquinone (or its hydroquinone (B1673460) equivalent), followed by a dehydrative intramolecular cyclization. researchgate.net

Isomerization Reactions of Benzofuran Systems

Isomerization is a notable feature in the chemistry of benzofuran systems, often influenced by reaction conditions such as temperature and the presence of acid catalysts. During the synthesis of 2,3-dimethylbenzofuran (B1586527) from the reaction of a phenol (B47542) with 2-chloro-3-pentanone, the formation of regioisomers was observed. mdpi.com This isomerization could be controlled by adjusting the reaction temperature; slightly elevated temperatures favored the formation of the desired 2,3-dimethylated product with high regioselectivity. mdpi.com

Acid-catalyzed rearrangements are also common. In some instances, reactions designed for a 6-endo cyclization are found to proceed first through a kinetically favored 5-exo cyclization, followed by a rapid acid-catalyzed rearrangement to the thermodynamically more stable six-membered ring product. ic.ac.uk The cyclodehydration of certain α-phenoxy ketones can also lead to mixtures of isomers. For example, the reaction of 2-phenoxy acetophenone (B1666503) promoted by Eaton's reagent can yield 3-phenylbenzofuran (B8811988) or rearrange to the 2-phenylbenzofuran (B156813) isomer at higher temperatures. researchgate.net These findings suggest that synthetic routes targeting 2,3-Dimethylbenzofuran-6-ol must carefully control reaction parameters to prevent the formation of unwanted isomers.

Photodegradation Pathways and Reactive Intermediates

While specific photodegradation studies on this compound are not prevalent, the pathways can be inferred from research on related benzofuran-containing compounds and general principles of photochemistry. uc.pt The photodegradation of environmental contaminants often proceeds via two main routes: direct photolysis, where the molecule itself absorbs light, and indirect (or sensitized) photolysis, which is mediated by other light-absorbing species present in the environment. uc.ptias.ac.in

For chlorinated dibenzofurans, indirect photolysis in natural waters is significantly faster than direct photolysis, a phenomenon attributed to sensitizers like dissolved organic matter. ias.ac.in These processes generate highly reactive intermediates, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are primary drivers of degradation. uc.ptias.ac.in The degradation mechanism for many organic pollutants involves demethylation, cleavage of aromatic rings, and subsequent oxidation of the resulting fragments into smaller intermediates like aldehydes and carboxylic acids, eventually leading to mineralization as CO₂, H₂O, and other inorganic products.

The furan (B31954) ring of the benzofuran system is susceptible to cleavage under various conditions. kyoto-u.ac.jp The C2–O bond can be cleaved via several mechanisms involving organometallic species, such as oxidative addition to a metal center or reduction using an alkali metal like lithium. kyoto-u.ac.jp

Acid-catalyzed ring-opening provides an alternative pathway. acs.orgrsc.org In the presence of a Brønsted acid catalyst, benzofuranyl carbinols can undergo ring opening and subsequent recyclization to form different polysubstituted furans. acs.org A study on the conversion of furan in an acidic aqueous medium showed that the furan ring could open to form succinaldehyde (B1195056). rsc.org However, this intermediate is prone to polymerization. When the reaction is conducted in methanol (B129727), the succinaldehyde intermediate is trapped as the more stable 1,1,4,4-tetramethoxybutane (B1312616) acetal, which suppresses polymerization and allows for subsequent reactions like electrophilic substitution to form a new aromatic ring. rsc.org

Dehydration is a crucial and common step in many synthetic routes leading to benzofurans, often serving as the final aromatizing step in an intramolecular cyclization cascade. organic-chemistry.orgrsc.org The one-pot synthesis of 2,3-dialkyl-5-hydroxybenzofurans from 1,3-diketones and benzoquinones culminates in a dehydration step to form the aromatic benzofuran ring from a hemiketal intermediate. nih.gov

Similarly, the synthesis of 2,3-diaryl-5-hydroxybenzofurans via the Lewis acid-mediated reaction of stilbene oxides and benzoquinones involves a key dehydrative intramolecular cyclization step. researchgate.net The classic method of forming benzofurans through the acid-catalyzed cyclodehydration of α-phenoxy ketones explicitly relies on the removal of a water molecule to achieve the final aromatic structure. researchgate.net This highlights dehydration as a fundamental transformation in the generation of the stable benzofuran scaffold.

Role of Substituents on Benzofuran Reactivity and Stability

The hydroxyl group at the C-6 position and the methyl groups at C-2 and C-3 are all activating groups. They increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. In synthetic reactions, substrates with electron-donating substituents have been observed to provide higher yields of benzofuran products compared to those with electron-withdrawing groups. nih.gov

The position of these groups is also paramount. For instance, in a series of benzofuran derivatives tested for biological activity, a hydroxyl group at the C-6 position was found to be essential for antibacterial properties. nih.gov When this hydroxyl group was blocked (e.g., through methylation), the antibacterial activity was lost, indicating the free hydroxyl is crucial for interaction with biological targets. nih.gov The methyl groups on the furan ring enhance its stability and influence the regioselectivity of addition and ring-opening reactions. kyoto-u.ac.jpmdpi.com Saturation of the furan ring to its 2,3-dihydro derivative generally increases thermodynamic stability but reduces aromatic conjugation, which in turn alters the electronic properties of the molecule.

The table below summarizes the general effects of such substituents on the benzofuran core based on reported findings.

Substituent TypePositionObserved Effect on Reactivity/Stability/PropertiesReference(s)
Hydroxyl (-OH) C-6Essential for the antibacterial activity in certain derivatives. Increases electron density of the benzene (B151609) ring. nih.gov
C-5Enhances hydrogen-bonding capacity.
C-2 or C-4Can impart good antibacterial activity. nih.gov
Methyl (-CH₃) C-2/C-3Increases stability of the furan ring; influences regioselectivity of reactions. mdpi.com
General EDG Benzene RingIncreases yields in palladium-catalyzed synthesis. nih.gov
General EWG Benzene RingDiminishes yields in palladium-catalyzed synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2,3-Dimethylbenzofuran-6-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

High-resolution 1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and types of protons and carbons in the molecule, as well as their immediate electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons at positions 2 and 3 will resonate in the upfield region (around 2.0-2.5 ppm). The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the benzofuran (B130515) ring will appear in the aromatic region (100-160 ppm), with the oxygen-bearing carbons (C6 and C7a) resonating at the lower field end of this range. The methyl carbons will be observed in the aliphatic region (10-20 ppm).

Predicted NMR Data for this compound:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
H47.25d
H56.78dd
H76.95d
2-CH₃2.40s
3-CH₃2.15s
6-OH5.30s (broad)

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C2145.2
C3118.9
C3a129.5
C4122.1
C5112.3
C6154.7
C7108.5
C7a150.1
2-CH₃14.3
3-CH₃9.8

Note: Predicted values are for illustrative purposes and may vary from experimental values.

2D NMR techniques are crucial for establishing the connectivity between atoms within the molecule. For this compound, key 2D NMR experiments include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the aromatic region, cross-peaks would be expected between H4 and H5, and between H5 and H7, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons (C4, C5, C7, and the methyl carbons) based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons (2-CH₃ and 3-CH₃) to the furan (B31954) ring carbons (C2 and C3) would confirm their positions. Correlations from the aromatic protons to various carbons in the benzene and furan rings would help to piece together the entire molecular structure.

The precise chemical shifts and spin-spin coupling constants (J-values) provide further structural details. The coupling constants between the aromatic protons (H4, H5, and H7) can help confirm their substitution pattern. For an ortho-coupling (³J), the J-value is typically in the range of 7-10 Hz, while a meta-coupling (⁴J) is smaller, around 2-3 Hz. The absence of significant splitting for the methyl proton signals confirms their attachment to quaternary carbons (C2 and C3).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HR-ESI-MS is a soft ionization technique that is particularly useful for polar molecules like phenols. It allows for the accurate determination of the molecular weight of this compound. By providing a high-resolution mass measurement, the elemental composition can be determined with a high degree of confidence, confirming the molecular formula C₁₀H₁₀O₂. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent technique for the analysis of volatile compounds and for identifying components in a mixture. For this compound, GC-MS would provide both the retention time, a characteristic property for a given GC system, and the mass spectrum.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would be influenced by the benzofuran ring system and the hydroxyl and methyl substituents. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 147. This is a common fragmentation for methylated aromatic compounds.

Loss of carbon monoxide (CO): A retro-Diels-Alder type fragmentation of the furan ring could lead to the loss of CO, resulting in a fragment ion at m/z 134.

Formation of a stable tropylium-like ion: Rearrangements and further fragmentation could lead to the formation of other characteristic ions.

Interactive Data Table: Expected Key Fragments in the GC-MS of this compound

m/z Proposed Fragment Description
162[C₁₀H₁₀O₂]⁺Molecular Ion (M⁺)
147[M - CH₃]⁺Loss of a methyl radical
134[M - CO]⁺Loss of carbon monoxide

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, detection, and identification of individual components within a mixture. In the analysis of this compound, LC-MS provides critical information regarding its molecular weight and fragmentation patterns, which are instrumental in confirming its identity and assessing its purity.

During LC-MS analysis, the sample is first introduced into a liquid chromatograph, which separates the compound from any impurities based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly employed technique for benzofuran derivatives as it is a soft ionization method that typically leaves the molecular ion intact. nih.gov The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a distinct molecular fingerprint of the compound. For this compound (C₁₀H₁₀O₂), the expected molecular weight is approximately 162.19 g/mol . The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 163.

ParameterDescriptionExpected Value for this compound
Molecular FormulaThe chemical formula of the compound.C₁₀H₁₀O₂
Molecular WeightThe mass of one mole of the compound.162.19 g/mol
Ionization ModeThe method used to ionize the molecule.Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ IonThe mass-to-charge ratio of the protonated molecule.m/z 163

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about its functional groups and conjugated systems.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic peaks for the hydroxyl (-OH) group, the aromatic C-H bonds, the C-O-C ether linkage of the furan ring, and the C=C bonds of the aromatic system.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-O (ether)Stretching1000-1300
C-O (phenol)Stretching1180-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy examines the absorption of ultraviolet and visible light by a molecule, which excites electrons to higher energy orbitals. This technique is particularly useful for identifying conjugated systems. The benzofuran ring system in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the electronic transitions within the benzofuran structure. The position and intensity of these bands can be influenced by the substituents on the ring. For benzofuran itself, absorption maxima are observed around 245, 275, and 282 nm. nist.gov The presence of the dimethyl and hydroxyl groups on the ring system of this compound would be expected to cause a bathochromic (red) shift in these absorption maxima.

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound
Infrared (IR)Presence of functional groups.Broad O-H stretch, aromatic C-H stretch, C-O ether and phenol (B47542) stretches.
Ultraviolet-Visible (UV-Vis)Presence of conjugated systems.Absorption maxima characteristic of the substituted benzofuran chromophore.

Integration of Spectroscopic Techniques for Comprehensive Structural Analysis

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound is best achieved through the integration of multiple spectroscopic methods. The combination of data from LC-MS, IR, and UV-Vis spectroscopy, along with Nuclear Magnetic Resonance (NMR) spectroscopy, allows for a synergistic approach to characterization.

For instance, LC-MS confirms the molecular weight, providing the molecular formula. IR spectroscopy then identifies the key functional groups present, such as the hydroxyl group and the ether linkage. UV-Vis spectroscopy confirms the presence of the benzofuran conjugated system. This integrated data provides a high degree of confidence in the structural assignment of this compound.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometric approaches can be used to analyze complex datasets, identify patterns, and build predictive models. nih.gov

Spectroscopic techniques often generate large and complex datasets, especially when analyzing multiple samples or when data is collected over a range of wavelengths or frequencies. Multivariate Data Analysis (MVDA) refers to a collection of statistical methods used to analyze data with multiple variables. ipfdd.degoogle.com In the characterization of this compound, MVDA can be applied to spectroscopic data to differentiate it from related compounds, identify impurities, or study the effects of different experimental conditions.

Principal Component Analysis (PCA) is a powerful MVDA technique used for dimensionality reduction and data visualization. spectroscopyeurope.comspectroscopyasia.comrsc.org PCA transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). emerging-researchers.org The first few PCs typically capture the majority of the variance in the original data.

In spectroscopic studies of compounds like this compound, PCA can be applied to a set of spectra (e.g., from different batches or synthetic routes) to:

Identify outliers: Samples that are spectrally different from the main group.

Detect clustering: Grouping of samples with similar spectral characteristics.

Understand sources of variability: The loadings plots in PCA reveal which spectral regions (wavenumbers or wavelengths) are responsible for the observed differences between samples. tudublin.ie

For example, a PCA of the IR spectra of several batches of this compound could reveal subtle differences in crystallinity or the presence of residual solvents, which might not be apparent from a simple visual inspection of the spectra.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylbenzofuran 6 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2,3-Dimethylbenzofuran-6-ol at the atomic level. These methods allow for the detailed examination of molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of benzofuran (B130515) derivatives. aip.orgrsc.org DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization, determining the most stable three-dimensional conformation of this compound. rsc.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's planarity and steric effects. aip.org

Furthermore, DFT calculations are used to determine key quantum chemical descriptors that govern the molecule's behavior. researchgate.net These include the total energy, dipole moment, and the distribution of electronic charge across the molecule. For phenolic compounds like this compound, DFT is particularly useful for studying properties related to the hydroxyl group, such as O-H bond dissociation enthalpy (BDE), which is a key parameter in assessing potential antioxidant activity. rsc.org

Table 1: Illustrative Geometrical Parameters for this compound Calculated via DFT (Note: This table is a representative example of data obtained from DFT calculations and is for illustrative purposes.)

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.38 Å
Bond LengthC6-O(H)~1.36 Å
Bond LengthO-H~0.97 Å
Bond AngleC2-O1-C7a~105°
Dihedral AngleC3-C2-C(methyl)-H~180°

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is a powerful tool for calculating the electronic absorption and emission spectra by simulating the transitions between the ground state and various excited states.

This method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption peaks. By analyzing the molecular orbitals involved in these electronic transitions, researchers can characterize the nature of the excited states, such as identifying π→π* or n→π* transitions. This information is vital for understanding the photophysical properties of the molecule and its potential applications in areas like photosensitizers or fluorescent probes.

Frontier Orbital Theory Applications in Benzofuran Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in determining a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be delocalized across the benzofuran ring system and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. rsc.org The LUMO, conversely, indicates the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org FMO analysis helps predict how this compound will interact with other molecules, such as biological receptors or reactive oxygen species. nih.gov

Table 2: Representative Frontier Orbital Energies for Benzofuran Derivatives (Note: This table illustrates typical data generated from FMO analysis for conceptual understanding.)

Compound ClassE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Hydroxylated Benzofurans-5.5 to -6.0-0.8 to -1.24.5 to 5.0
Methylated Benzofurans-5.8 to -6.2-0.9 to -1.34.7 to 5.1

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict activities such as antioxidant, antimicrobial, or anticancer potential. researchgate.net

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, Mulliken charges.

Topological: Descriptors of molecular shape and branching.

Physicochemical: LogP (lipophilicity), molar refractivity, polar surface area (PSA). imist.ma

Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., IC50 values). imist.ma A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Prediction of Molecular Interactions and Dynamics

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method scores different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces, yielding a binding energy that estimates the affinity of the ligand for the target. researchgate.net For this compound, docking could predict its interaction with the active site of an enzyme, providing hypotheses about its mechanism of action.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.gov Starting from a docked pose, MD simulates the movements of atoms and molecules, allowing researchers to assess the stability of the binding interaction. nih.gov Analysis of the MD trajectory can reveal key amino acid residues involved in the interaction and confirm whether the compound remains stably bound in the active site.

In Silico Approaches for Biological Activity Prediction

Beyond specific target interactions, a variety of in silico tools are used to predict the broader biological profile and drug-likeness of this compound.

One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of potential biological activities based on the chemical structure. mdpi.com These predictions are given as probabilities for various activities, such as antineoplastic, anti-inflammatory, or antibacterial effects, helping to prioritize compounds for experimental screening. unair.ac.id

Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. researchgate.net Computational models are used to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity risks. These predictions help to identify potential liabilities of a compound before significant resources are invested in its development.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For the benzofuran scaffold, which is a common motif in biologically active compounds, molecular docking studies are frequently employed to elucidate potential therapeutic targets.

In practice, these studies involve the three-dimensional structures of both the ligand (e.g., a benzofuran derivative) and the target protein. Software such as AutoDock Vina is utilized to perform the docking simulations, which calculate the binding affinity, often expressed in terms of Gibbs free energy (ΔG), and visualize the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For various benzofuran derivatives, molecular docking has been used to investigate their potential as anticancer, antibacterial, and antipsychotic agents. For instance, studies on novel benzofuran derivatives have shown good interaction with essential residues for the inhibition of enzymes like PI3K. In the context of antibacterial research, docking studies have revealed strong binding affinities of benzofuran compounds towards target proteins, with docking scores sometimes surpassing those of conventional drugs.

Table 1: Representative Molecular Docking Data for a Benzofuran Derivative

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues Interaction Type
PI3K Kinase 1E8X -8.5 Val851, Ser774 Hydrogen Bond, Hydrophobic
VEGFR-2 1YWN -7.9 Cys919, Asp1046 Hydrogen Bond, Pi-Alkyl
EGFR Kinase 4HJO -9.2 Met793, Leu718 Hydrophobic, Pi-Sigma

Note: This table is illustrative and does not represent actual data for this compound.

In Silico Prediction of Biotransformation Pathways

In silico biotransformation prediction is a computational approach used to foresee the metabolic fate of a compound within a biological system. This is a critical step in early drug development, as unexpected metabolism can lead to the failure of drug candidates. These predictive models help in identifying potential metabolites, which can be active, inactive, or even toxic.

The prediction of metabolic pathways typically involves software that uses databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism on a query molecule. These tools can model metabolism by various enzyme families, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast number of xenobiotics. The models can predict the products of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.

For benzofuran derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted to assess their drug-likeness and safety profiles. Studies on some benzofuran compounds have indicated that they can be substrates for CYP450 enzymes, such as CYP3A4, which can readily biotransform these substances after they have performed their function in the body.

A predictive study for this compound would involve submitting its structure to a metabolism prediction software. The output would likely suggest several potential metabolic pathways. Given its structure, likely predictions would include O-glucuronidation or O-sulfation at the hydroxyl group (a common Phase II reaction for phenols) and hydroxylation of the aromatic ring or the methyl groups (common Phase I reactions mediated by CYP enzymes).

The predicted metabolites can be tabulated as shown in the generalized table below.

Table 2: Predicted Biotransformation Products of a Benzofuran Phenol (B47542) Derivative

Parent Compound Predicted Metabolite Metabolic Reaction Enzyme Family
This compound 2,3-Dimethylbenzofuran-6-yl glucuronide Glucuronidation UGT
This compound 2,3-Dimethylbenzofuran-6-yl sulfate Sulfation SULT
This compound Hydroxylated-2,3-Dimethylbenzofuran-6-ol Aromatic Hydroxylation CYP450

Note: This table is illustrative and represents potential metabolic pathways for a compound with the structure of this compound based on general metabolic rules.

Biological Activities and Biochemical Mechanisms of 2,3 Dimethylbenzofuran 6 Ol Derivatives in Vitro Studies

General Overview of Biological Activities of Benzofuran (B130515) Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a core structure for a multitude of natural and synthetic molecules. plos.org These derivatives are recognized for their diverse pharmacological potential, which has made them a significant area of interest for medicinal chemists. plos.orgnih.gov In vitro studies have demonstrated that benzofuran derivatives possess a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral properties. plos.orgnih.govmdpi.com

Benzofuran derivatives have shown notable anti-inflammatory effects in various in vitro models. nih.gov Certain fluorinated benzofuran and dihydrobenzofuran derivatives have been found to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. nih.govmdpi.com Their mechanism of action involves the inhibition of key inflammatory mediators and enzymes. For instance, these compounds can decrease the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced secretion of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govmdpi.com

Studies have reported significant inhibitory activity of some benzofuran derivatives against neutrophil respiratory burst and the production of inflammatory cytokines like interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2). nih.govmdpi.com For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibition of neutrophil respiratory burst with IC50 values of 4.15 ± 0.07 and 5.96 ± 0.37 μM. Some fluorinated derivatives showed IC50 values ranging from 1.2 to 9.04 µM for interleukin-6 inhibition and 2.4 to 5.2 µM for nitric oxide inhibition. mdpi.com

The anti-inflammatory mechanisms of certain benzofuran hybrids are linked to the inhibition of NF-κB and MAPK signaling pathways. nih.gov One study showed that a piperazine/benzofuran hybrid could significantly inhibit the phosphorylation of key proteins in these pathways, thereby down-regulating the secretion of pro-inflammatory factors like TNF-α and IL-6. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

The antioxidant potential of benzofuran derivatives is a well-documented area of their biological activity. These compounds can act as potent radical scavengers, a property often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov The transformation of a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. researchgate.net

A variety of substituted benzofuran derivatives have demonstrated significant antioxidant capabilities. For instance, a series of novel benzofuran-2-carboxamide (B1298429) derivatives exhibited moderate to appreciable antioxidant activity, with one compound showing a 62% inhibition rate on lipid peroxidation (LPO) at 100 μM. nih.gov Similarly, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have been shown to reduce catechol-induced intracellular reactive oxygen species (ROS) levels in neuronal cell models. nih.govmdpi.com One particular compound from this series not only reduced ROS levels but also boosted the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

Research on prenylated 2-arylbenzofuran derivatives from Chlorophora regia also highlighted their potent antioxidant properties, with some compounds showing enhanced free radical scavenging activity when a free hydroxyl group is present at the C-6 position. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Benzofuran Derivatives

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against bacteria and fungi. mdpi.com The inhibitory activity of some synthesized benzofurans was found to be more potent against Gram-negative bacteria than Gram-positive bacteria. mdpi.com For example, a 1-(thiazol-2-yl)pyrazoline derivative showed an excellent inhibitory zone of 25 mm against Gram-negative bacteria. mdpi.com

In other studies, benzofuran derivatives bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against a range of strains with MIC80 values between 0.78-3.12 μg/mL. mdpi.com Furthermore, some benzofuran-3-carbohydrazide derivatives showed promising antimycobacterial activity against M. tuberculosis H37Rv strains, with the most active compounds having MIC values of 2 μg/mL and 8 μg/mL. mdpi.com

Aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum also showed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with MIC values of 12.5 μg/mL and 25 μg/mL. nih.gov

The anticancer potential of benzofuran scaffolds is one of their most extensively studied biological properties. nih.gov These compounds have shown inhibitory potency against a wide array of human cancer cell lines. nih.govresearchgate.net The mechanism of action often involves inducing apoptosis (programmed cell death) and arresting the cell cycle at various phases. nih.govmdpi.com

For instance, certain halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity. researchgate.net A bromo derivative of a benzofuran-based oxadiazole conjugate was found to be highly effective against HCT116 colon cancer cells with an IC50 value of 3.27 μM. nih.gov Another study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed potent activity against HepG2 (liver), A549 (lung), and SW620 (colon) cancer cell lines, with IC50 values as low as 3.5 ± 0.6 μM. mdpi.com These compounds were found to induce late apoptosis and cell cycle arrest. mdpi.com

Hybrid benzofuran derivatives, combining the benzofuran core with other heterocyclic rings like imidazole (B134444) or quinazolinone, have also emerged as potent cytotoxic agents. researchgate.netresearchgate.net For example, some benzofuran-isatin carbohydrazide (B1668358) hybrids were screened against 55 human cancer cell lines and showed promising activity.

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

The antiviral properties of benzofuran derivatives have been investigated against a range of DNA and RNA viruses. mdpi.com Some compounds have shown specific activity against viruses such as respiratory syncytial virus (RSV) and influenza A virus in vitro. mdpi.com

More recently, benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce type I interferons and inhibit viral replication. researchgate.net Several derivatives were found to inhibit human coronavirus 229E replication with EC50 values in the micromolar range and SARS-CoV-2 replication at nanomolar concentrations. researchgate.net This antiviral action was confirmed to be IFN-dependent. researchgate.net

In the context of anti-HIV research, some 2-substituted benzofurans have gained attention for their potential activity. nih.gov A study evaluating a novel series of benzofuran derivatives found that two compounds, a thiazolidin-4-one and a 2-thioxo-2,3-dihydro-thiazole, produced a significant reduction in the viral cytopathic effect. nih.gov

The genotoxicity of benzofuran derivatives has been a subject of investigation to understand their potential for inducing DNA damage. Some studies have shown that certain benzofuran derivatives can be genotoxic. For example, various toxicological tests revealed that benzofuran dioxetanes are genotoxic, inducing DNA lesions such as base modifications in bacteriophage PM2 DNA. pharmaresearchlibrary.org

Furthermore, benzofuran epoxides, which can be generated from benzofuran dioxetanes, are reported to be highly mutagenic in the S. typhimurium strain TA100 and form DNA adducts. pharmaresearchlibrary.org This suggests that the type of DNA damage caused by these derivatives depends on their specific chemical structure. pharmaresearchlibrary.org

Conversely, other studies on specific derivatives have shown no genotoxic potential. For instance, an in vitro study on substituted furans, including 2,5-dimethylfuran, showed induction of micronuclei in murine bone marrow cells, but it tested negative in Ames tests. sgul.ac.uk It is important to note that genotoxicity can be a complex endpoint, and results can vary depending on the specific compound, the test system used, and the metabolic activation pathways involved. mdpi.compharmaresearchlibrary.org

In Vitro Mechanism of Action Studies

The mechanisms through which benzofuran derivatives exert their biological effects are multifaceted, involving interactions with a range of enzymes and cellular receptors, and the modulation of key cellular pathways. Laboratory-based studies provide a controlled environment to dissect these intricate interactions.

Enzyme Inhibition Assays

Enzyme inhibition is a primary mechanism by which many benzofuran derivatives exhibit their therapeutic potential. A notable area of investigation has been their role as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. For instance, a series of 2-arylbenzofuran derivatives have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission. nih.gov Furthermore, these compounds have also been shown to inhibit β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides. nih.gov

Kinetic studies on certain benzofuran derivatives have helped to determine the nature of this enzyme inhibition. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity, are a key metric in these assays. For example, compound 20, a 2-arylbenzofuran derivative, showed potent BACE1 inhibitory activity with an IC₅₀ of 0.043 µmol·L⁻¹. nih.gov Similarly, halogenated derivatives of benzofuran have been found to possess remarkable cytotoxic activity against leukemia cells, with one compound exhibiting an IC₅₀ value of 0.1 μM against HL60 cells. nih.gov

In Vitro Enzyme Inhibition by Benzofuran Derivatives
Compound ClassTarget EnzymeKey Findings (IC₅₀)Reference
2-Arylbenzofuran DerivativesBACE1Compound 20: 0.043 ± 0.01 µmol·L⁻¹ nih.gov
2-Arylbenzofuran DerivativesAcetylcholinesterase (AChE)Compound 20: 0.086 ± 0.01 µmol·L⁻¹ nih.gov
Halogenated Benzofuran Derivatives- (Cytotoxicity Assay)Compound 1 vs HL60 cells: 0.1 μM nih.gov
Halogenated Benzofuran Derivatives- (Cytotoxicity Assay)Compound 1 vs K562 cells: 5 μM nih.gov

Receptor Interaction Studies

Beyond enzyme inhibition, benzofuran derivatives have been shown to interact with specific cellular receptors. These interactions can either activate (agonism) or block (antagonism) the receptor's function, leading to a physiological response. A study on 2,3-dihydro-1-benzofuran derivatives identified them as potent and selective agonists for the cannabinoid receptor 2 (CB₂). sigmaaldrich.com This receptor is involved in modulating inflammation and pain, suggesting a therapeutic application for these compounds in these areas. While not a direct benzofuran, studies on related heterocyclic structures like 4,5,6,7-tetrahydro-benzothiophene derivatives have shown they can modulate nuclear receptors such as the Retinoic acid receptor-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. nih.gov These studies highlight the versatility of the core structures in targeting different receptor families.

Investigation of Effects on Cellular Processes

The biological activity of benzofuran derivatives often translates to observable effects on complex cellular processes. Research has demonstrated that these compounds can influence cell signaling pathways, proliferation, and other fundamental functions. For example, one novel benzofuran, BF12, was found to exert antitumor activity by disrupting microtubule formation and inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival. nih.gov

Other studies have focused on the role of benzofuran derivatives in cancer metastasis. The urokinase-type plasminogen activator (uPA) system is known to be instrumental in cancer cell invasion. nih.gov Certain amiloride-based benzofuran derivatives have been investigated as inhibitors of uPA, thereby potentially hindering the spread of malignant cells. nih.gov Furthermore, in the context of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth, derivatives have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a key step in this process. researchgate.net

Identification and Characterization of Biochemical Targets

Identifying the specific molecular targets of benzofuran derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. This involves a combination of computational and experimental techniques.

Protein-Ligand Interaction Analysis for Benzofuran Scaffolds

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as a benzofuran derivative, binds to its protein target. nih.govnih.gov These studies can reveal the specific binding mode and the key amino acid residues involved in the interaction. For instance, docking studies have been used to understand how 2-benzoylbenzofuran structures fit into the inhibitory cavity of the AChE enzyme. nih.gov

These analyses typically detail various types of interactions, including hydrogen bonds, hydrophobic interactions, and ionic interactions, which collectively contribute to the stability of the protein-ligand complex. nih.gov MD simulations further provide insights into the dynamic stability of this binding over time. nih.govmdpi.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and scaffold hopping are also employed to design new compounds with potentially improved binding affinity and biological activity. nih.govmdpi.com

Specific Target Inhibition for Benzofuran Derivatives (e.g., VEGFR-1, VEGFR-2, VEGFR-3)

A significant area of research has been the development of benzofuran-related scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs). benthamscience.com These receptor tyrosine kinases, particularly VEGFR-2, are key mediators of angiogenesis, making them prime targets for anticancer therapies. benthamscience.comsemanticscholar.org

In vitro kinase assays are used to quantify the inhibitory potency of compounds against these specific targets. Studies on related scaffolds like furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) have yielded derivatives with potent, dose-related inhibition of VEGFR-2, with IC₅₀ values in the nanomolar range. researchgate.net For example, a thieno[2,3-d]pyrimidine derivative, compound 21e, exhibited a VEGFR-2 inhibition IC₅₀ value of 21 nM. researchgate.net These findings underscore the potential of designing benzofuran-based molecules to selectively target key proteins like VEGFRs, which are implicated in pathological processes such as tumor growth and metastasis. nih.govnih.gov

In Vitro VEGFR-2 Inhibition by Benzofuran-Related Scaffolds
Compound ClassCompoundTargetInhibitory Potency (IC₅₀)Reference
Thieno[2,3-d]pyrimidine21eVEGFR-221 nM researchgate.net
Thieno[2,3-d]pyrimidine21bVEGFR-233.4 nM researchgate.net
Thieno[2,3-d]pyrimidine21cVEGFR-247.0 nM researchgate.net

Structure-Activity Relationship (SAR) Studies for Benzofuran Derivatives

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and synthesizing new compounds with enhanced efficacy and selectivity. nih.govsemanticscholar.org For the benzofuran scaffold, SAR studies have revealed that the type and position of substituents on the fused benzene and furan rings are critical determinants of their pharmacological effects. nih.gov Introducing various substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural features and significant therapeutic potential. nih.gov These modifications can influence the compound's interaction with biological targets, thereby modulating its activity.

Recent research has focused on elucidating the substitution patterns and structural requirements necessary for potent and selective biological activity, particularly in the context of anticancer properties. nih.govnih.gov Studies have shown that substitutions at the C-2 and C-3 positions of the furan ring, as well as various positions on the benzene ring, play a significant role. nih.govnih.gov Furthermore, the development of hybrid molecules, where the benzofuran nucleus is combined with other biologically active scaffolds, has emerged as a promising strategy for creating novel therapeutic agents. nih.govmdpi.com

Influence of Functional Groups on Biological Efficacy

Halogens: The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran ring has been consistently shown to enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. For instance, a bromine atom attached to the methyl group at the C-3 position of a benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Heterocyclic and Aryl Groups: Substitutions involving heterocyclic rings (like imidazole, triazole, piperazine) or aryl groups at the C-2 position have been identified as crucial for cytotoxic activity. nih.gov These bulky groups can engage in π–π stacking interactions with aromatic residues at the active sites of target proteins. nih.gov Fusing the benzofuran scaffold with other prominent heterocyclic rings like quinazolinone and imidazole has been explored to create molecules with desirable drug-like profiles and enhanced cytotoxicity. nih.gov

Carboxamide and Related Groups: The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity. This activity can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group at the para position. mdpi.com In one study, a derivative with these features exhibited antiproliferative activity comparable to the anticancer drug doxorubicin. mdpi.com

Methoxy (B1213986) and Hydroxyl Groups: The positioning of methoxy (-OCH3) and hydroxyl (-OH) groups on the benzofuran skeleton, particularly on the benzene ring, is critical for activity. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans, a compound with an amino group at the C-5 position and a methoxy group at the C-6 position demonstrated potent growth inhibition against several cancer cell lines, with IC50 values ranging from 16 to 24 nM. nih.gov

Below is an interactive table summarizing the influence of various functional groups on the biological efficacy of benzofuran derivatives.

Functional GroupPositionEffect on Biological ActivityExample Compound ClassReference
Halogens (Br, Cl, F)Benzene or Furan RingSignificant increase in anticancer activityHalogenated benzofurans nih.gov
Benzene-sulfonamideC-5Inhibition of HIF-1 pathwayBenzene-sulfonamide-based benzofurans nih.gov
N-phenethyl carboxamideC-2Enhanced antiproliferative activity2-carboxamide benzofurans mdpi.com
Methoxy (-OCH3)C-6Potent growth inhibition in cancer cells2-benzoyl-6-methoxybenzofurans nih.gov
Amino (-NH2)C-5Potent growth inhibition in cancer cells2-benzoyl-5-aminobenzofurans nih.gov
Heterocyclic RingsC-2Potent cytotoxic agentsHybrid benzofurans (imidazole, triazole) nih.gov

Impact of Substitution Patterns on Activity Profiles

The substitution pattern on the benzofuran ring system is a key determinant of the compound's biological activity profile and selectivity. The specific placement of functional groups can lead to significant variations in potency and the spectrum of activity.

Substitution at C-2 and C-3: The C-2 and C-3 positions of the furan ring are common sites for modification. Earlier SAR studies highlighted that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity. nih.gov The diversity of functional groups at C-2 allows for hydrogen bonding and π–π stacking interactions at target sites. nih.gov Attaching a bromine atom to a methyl group at the C-3 position has been shown to be a critical determinant of biological activity, leading to potent cytotoxicity against leukemia cells. nih.gov

Substitution at C-5 and C-6: The benzene portion of the benzofuran scaffold also offers opportunities for modification that significantly impact activity. For instance, in a series of amiloride-benzofuran derivatives designed as urokinase-type plasminogen activator (uPA) inhibitors, substitutions at the C-6 position were investigated. nih.gov Similarly, the combination of substituents at C-5 and C-6, such as an amino group at C-5 and a methoxy group at C-6, has been shown to produce highly potent anticancer agents. nih.gov

Substitution at C-7: The C-7 position is another important site for substitution. Flynn et al. described the discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, a potent and selective antiproliferative agent, highlighting the importance of substitution at this position, often in combination with substitutions at C-6. nih.gov

The following table provides examples of how different substitution patterns on the benzofuran ring influence biological activity.

Compound SeriesC-2 SubstitutionC-3 SubstitutionBenzene Ring SubstitutionResulting Biological ActivityReference
Halogenated Derivatives--CH2Br5,6-dimethoxyPotent cytotoxicity against leukemia cells (IC50 = 0.1 µM) nih.gov
Benzoyl-benzo[b]furans3',4',5'-trimethoxybenzoylMethyl5-NH2, 6-OMeSignificant growth inhibition against multiple cancer cell lines (IC50 = 16-24 nM) nih.gov
Amiloride Hybrids--6-substituted hexamethylene amilorideInhibition of urokinase-type plasminogen activator (uPA) nih.govmdpi.com
2-ArylbenzofuransPhenyl/Substituted Phenyl-Varied (e.g., 4-OH, 6-OH)Potent and selective butyrylcholinesterase (BChE) inhibition mdpi.com
Carboxamide DerivativesN-phenethyl carboxamide--Potent antiproliferative activity, enhanced by para-morpholinyl on phenethyl ring mdpi.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes to Access Diverse Derivatives

The core benzofuran (B130515) structure is a versatile scaffold, and the exploration of novel synthetic routes is paramount to generating a diverse library of 2,3-Dimethylbenzofuran-6-ol derivatives. wikipedia.org Access to a wide range of analogues is crucial for comprehensive structure-activity relationship (SAR) studies, which can elucidate the chemical features responsible for specific biological activities. rsc.org

Furthermore, transition-metal-free protocols are gaining prominence as they align with green chemistry principles. nih.gov Techniques involving visible-light mediation, base-catalyzed cyclizations, and iodine-mediated reactions present sustainable alternatives to traditional heavy-metal catalysis. nih.gov For instance, visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofuran has been demonstrated to proceed under mild conditions with good to excellent yields. nih.gov The development and adaptation of such methods to the this compound framework could yield novel derivatives with unique electronic and steric properties, potentially leading to enhanced biological activity.

Advanced Spectroscopic Techniques for Complex Mixture Analysis

As the synthesis of diverse derivatives of this compound expands, the need for sophisticated analytical techniques to characterize these compounds and their behavior in complex biological mixtures becomes critical. Advanced spectroscopic methods are indispensable tools for structural elucidation, purity assessment, and understanding molecular interactions. documentsdelivered.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), is fundamental for unambiguously determining the chemical structure of novel derivatives. rsc.org Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming molecular formulas. nih.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS (GC-MS, LC-MS) becomes a powerful tool for identifying and quantifying compounds in complex matrices. nih.gov

Other spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide valuable information about chemical bonds and functional groups within the molecules. documentsdelivered.comnih.gov UV-Vis and fluorescence spectroscopy are useful for studying the electronic and optical properties of these compounds, which can be relevant for certain biological assays and applications. documentsdelivered.com The application of these advanced spectroscopic tools will be crucial for quality control in synthesis and for detailed studies of how these molecules interact with biological systems.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling has become an integral part of modern drug discovery, offering a rapid and cost-effective means to predict the properties and potential biological activities of new chemical entities. For this compound and its derivatives, refining computational models can significantly accelerate the identification of promising lead compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable for establishing correlations between molecular structure and biological activity or physicochemical properties. mdpi.comscienceopen.com By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of unsynthesized analogues and prioritize synthetic efforts. mdpi.com

In-silico methods are also crucial for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a compound's potential as a drug. nih.gov Pharmacophore modeling can identify the key chemical features necessary for a molecule to interact with a specific biological target. nih.gov Furthermore, molecular docking studies can predict the binding modes of these compounds within the active sites of enzymes or receptors, providing insights into their mechanism of action. nih.gov The continuous improvement of these computational tools, validated by experimental data, will be essential for the rational design of new derivatives with enhanced therapeutic potential.

Computational ToolApplication in Drug DiscoveryPredicted Properties
QSAR/QSPRPredicts biological activity and properties based on chemical structure.Antibacterial activity, Bioaccumulation, Thermodynamic properties. mdpi.comscienceopen.com
ADME/Tox PredictionAssesses the drug-likeness and potential toxicity of a compound in-silico.Absorption, Distribution, Metabolism, Excretion, Toxicity. nih.gov
Molecular DockingSimulates the interaction between a small molecule and a biological target.Binding affinity, Binding mode, Ligand-receptor interactions. nih.gov
Pharmacophore ModelingIdentifies essential structural features for biological activity.3D arrangement of features required for binding to a target. nih.gov

Deeper Elucidation of In Vitro Biochemical Mechanisms

While the benzofuran scaffold is associated with a broad spectrum of biological activities, the specific in vitro biochemical mechanisms of this compound are not well-defined. rsc.orgscienceopen.com A critical area for future research is the detailed investigation of its molecular targets and pathways of action using a variety of in vitro assays.

Many benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govresearchgate.net In vitro enzyme inhibition assays could determine if this compound or its derivatives act on these or other inflammatory targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov Similarly, the antioxidant potential of this compound can be quantified using established in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or by measuring its effect on intracellular reactive oxygen species (ROS) in cell-based models. mdpi.comnih.govnih.gov

Receptor binding assays are another crucial tool to identify specific molecular targets. For example, various benzofuran derivatives have been identified as potent agonists for cannabinoid receptor 2 (CB2). nih.gov Screening this compound against a panel of receptors and enzymes could uncover novel biological activities. Furthermore, evaluating its effects on cancer cell lines could reveal potential anticancer properties through mechanisms such as the induction of apoptosis or inhibition of cell proliferation. mdpi.commdpi.com

Assay TypeTarget/MechanismExample Findings for Benzofuran Derivatives
Enzyme Inhibition Cyclooxygenases (COX-1, COX-2)A benzofuran derivative showed IC50 values of 12.0 µM and 8.0 µM for COX-1 and COX-2, respectively. researchgate.net
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Dihydrobenzofuran derivatives identified as potential mPGES-1 inhibitors with activity in the low micromolar range. nih.gov
Receptor Binding Cannabinoid Receptor 2 (CB2)A series of 2,3-dihydro-1-benzofuran derivatives were found to be potent and selective CB2 agonists. nih.gov
Cell-Based Assays Anti-inflammatory ActivityBenzofuran-heterocycle hybrids inhibited nitric oxide (NO) generation in LPS-stimulated RAW 264.7 cells. nih.gov
Antioxidant ActivityBenzofuran-2-one derivatives reduced intracellular ROS levels in a cellular model of neurodegeneration. mdpi.com
Anticancer ActivityFluorinated benzofuran derivatives inhibited proliferation of HCT116 human colorectal adenocarcinoma cells. mdpi.com
Antimicrobial ActivityBenzofuran derivatives showed inhibitory activity against M. tuberculosis with MIC values as low as 2 µg/mL. nih.gov

Development of Sustainable Synthesis Protocols

In line with the global shift towards environmentally responsible chemical manufacturing, the development of sustainable synthesis protocols for this compound and its derivatives is a significant challenge and a crucial research direction. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

Future research should prioritize the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Methodologies that are gaining traction include visible-light-mediated reactions, which often proceed under mild conditions without the need for harsh reagents. nih.gov Photocatalytic reactions represent another promising avenue for sustainable synthesis. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethylbenzofuran-6-ol, and what critical parameters influence reaction yields?

  • Methodological Answer: Synthesis typically involves palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or oxidative coupling using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol . Key parameters include solvent polarity (to stabilize intermediates), catalyst loading (0.5–2 mol%), and reaction temperature (room temperature for DDQ-mediated reactions vs. 80–100°C for thermal cyclization). Yield optimization requires inert atmospheres to prevent oxidation of phenolic groups .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer: Use 1H NMR^1 \text{H NMR} (δ 6.5–7.5 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups) and 13C NMR^{13} \text{C NMR} (δ 150–160 ppm for oxygenated carbons) to confirm substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+^+), while IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm1^{-1}). Compare data with computational predictions from platforms like ACD/Labs Percepta .

Q. What safety precautions are necessary when handling this compound based on its hazard profile?

  • Methodological Answer: Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation (H335), and ensure ventilation (P271). Store in airtight containers (P233) and deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption . Emergency protocols include ethanol rinses for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers address low yields in the palladium-catalyzed synthesis of this compound derivatives?

  • Methodological Answer: Optimize ligand systems (e.g., phosphine ligands for Pd0^0) to enhance catalytic efficiency. Screen green solvents (e.g., glycerol vs. water) to improve solubility and reduce side reactions . Use design of experiments (DoE) to evaluate interactions between temperature, catalyst loading, and reaction time. Isotope-labeled standards (e.g., 13C^{13} \text{C}-analogs) can trace byproduct formation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Density functional theory (DFT) calculations model transition states and activation energies for substitutions at the hydroxyl or methyl groups. Tools like ACD/Labs Percepta predict logP (hydrophobicity) and pKa (~9.5 for phenolic OH) to assess solubility and protonation states under varying pH . Molecular docking studies evaluate interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictory data regarding the environmental persistence of this compound across different studies?

  • Methodological Answer: Conduct controlled degradation studies under UV light, varying pH (4–9), and microbial activity. Use solid-phase extraction (SPE) with Oasis HLB cartridges and LC-HRMS to quantify degradation products . Isotope dilution (e.g., 13C^{13} \text{C}-labeled internal standards) improves accuracy in complex matrices like wastewater . Meta-analyses of contradictory datasets should assess extraction protocols and detection limits .

Q. How do substituent effects influence the stability of this compound in oxidative environments?

  • Methodological Answer: Perform accelerated stability testing with H2_2O2_2 or Fenton’s reagent. Compare with analogs (e.g., 6-methoxy or 6-nitro derivatives) to evaluate electron-donating/withdrawing effects. Electrochemical methods (cyclic voltammetry) measure oxidation potentials, while EPR spectroscopy detects radical intermediates .

Data Contradiction Analysis

Q. How should researchers validate conflicting NMR assignments for this compound in different solvents?

  • Methodological Answer: Re-run spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational 1H NMR^1 \text{H NMR} chemical shift predictions (e.g., ACD/Labs) . Collaborate with independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.